molecular formula C22H15NO5 B2402445 7-[(4-Nitrophenyl)methoxy]-3-phenylchromen-4-one CAS No. 35212-52-3

7-[(4-Nitrophenyl)methoxy]-3-phenylchromen-4-one

Cat. No.: B2402445
CAS No.: 35212-52-3
M. Wt: 373.364
InChI Key: SJMVMVDTJPFWRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-[(4-Nitrophenyl)methoxy]-3-phenylchromen-4-one is a synthetic chromen-4-one derivative, a class of compounds recognized for their significant potential in medicinal chemistry and pharmaceutical research. This compound features a chromen-4-one core structure substituted with a phenyl ring at the 3-position and a (4-nitrophenyl)methoxy group at the 7-position. The nitro-aromatic moiety is a key functional group that can influence the compound's electronic properties and serve as a synthetic handle for further chemical modifications, making it a valuable intermediate in organic synthesis. Chromen-4-one analogs are extensively investigated for their diverse biological activities. Structurally similar compounds have demonstrated potent cytotoxic effects against a range of human cancer cell lines, suggesting this class's promise as a scaffold for developing novel anticancer agents . For instance, research on triazole-linked 4-phenylchromen-2-one derivatives has shown that such molecules can inhibit cell proliferation by inducing G2/M phase cell cycle arrest and apoptosis . Beyond oncology, other chromen-4-one and flavonoid derivatives have been reported to exhibit inhibitory activity against enzymes like α-amylase and α-glucosidase, indicating potential applications in managing type 2 diabetes . The core structure is also associated with antioxidant properties, which are valuable for research into oxidative stress-related diseases . This product is intended For Research Use Only and is not approved for use in humans, animals, or as a diagnostic agent. Researchers are encouraged to explore the specific mechanism of action and pharmacological profile of this particular nitro-substituted derivative, which may offer unique properties for hit-to-lead optimization in drug discovery programs.

Properties

IUPAC Name

7-[(4-nitrophenyl)methoxy]-3-phenylchromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15NO5/c24-22-19-11-10-18(27-13-15-6-8-17(9-7-15)23(25)26)12-21(19)28-14-20(22)16-4-2-1-3-5-16/h1-12,14H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJMVMVDTJPFWRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OCC4=CC=C(C=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Overview and Key Synthetic Challenges

The target molecule consists of a flavone core (3-phenylchromen-4-one) functionalized at the 7-position with a 4-nitrobenzyloxy group. Key challenges include:

  • Selective introduction of the nitrobenzyloxy moiety at the 7-position without disturbing the flavone skeleton.
  • Avoiding side reactions such as over-alkylation or nitro group reduction.
  • Optimizing yields given the steric and electronic constraints of the flavone system.

Preparation Routes and Methodologies

Chalcone Cyclization Followed by O-Alkylation

Synthesis of 7-Hydroxy-3-phenylchromen-4-one

The flavone core is typically synthesized via cyclization of a chalcone precursor. For example, 2'-hydroxy-4-methoxychalcone undergoes oxidative cyclization using iodine in dimethyl sulfoxide (DMSO), yielding 7-hydroxy-3-phenylchromen-4-one.

Typical Procedure :

  • Dissolve chalcone (0.01 mol) in dry dioxane (50 mL).
  • Add DDQ (2.27 g, 0.01 mol) and reflux for 3–4 hours.
  • Quench with ice, filter, and crystallize from chloroform/petroleum ether (5:1).

Yield: 60–70%.

Alkylation with 4-Nitrobenzyl Chloride

The 7-hydroxy group is alkylated using 4-nitrobenzyl chloride under basic conditions.

Optimized Conditions :

  • Reagents : 7-Hydroxyflavone (1 eq.), 4-nitrobenzyl chloride (1.5 eq.), K₂CO₃ (2 eq.).
  • Solvent : Acetonitrile (200 mL/g substrate).
  • Temperature : 85°C, 3 hours.
  • Workup : Filter solids, concentrate filtrate, and purify via silica gel chromatography (ethyl acetate/petroleum ether, 1:2).

Yield : 54%.

Mechanistic Insight :
The reaction proceeds via an SN2 mechanism, with K₂CO₃ deprotonating the phenolic hydroxyl to generate a phenoxide nucleophile, which attacks the electrophilic benzyl carbon.

Direct Synthesis via Pre-Functionalized Chalcones

An alternative route introduces the 4-nitrobenzyloxy group early in the synthesis.

Synthesis of 7-[(4-Nitrophenyl)methoxy]chalcone
  • Starting Material : 2,4-Dihydroxyacetophenone.
  • Protection : Protect the 4-hydroxy group with a nitrobenzyl ether.
  • Claisen-Schmidt Condensation : React with benzaldehyde under basic conditions to form the chalcone.

Challenges :

  • Competing alkylation at the 5-position necessitates careful stoichiometry.
  • Nitro group stability under basic conditions requires pH control.
Cyclization to Flavone

Cyclize the chalcone using DDQ or DMSO/I₂, as described in Section 2.1.1.

Comparative Analysis of Methods

Method Advantages Disadvantages Yield
Post-Cyclization Alkylation Simpler purification; modular approach Lower yields due to steric hindrance 54%
Pre-Functionalized Route Higher regioselectivity Multi-step synthesis; nitro stability ~40%

Reaction Optimization and Troubleshooting

Enhancing Alkylation Efficiency

  • Catalysis : Adding a phase-transfer catalyst (e.g., tetrabutylammonium bromide) improves interfacial reactivity.
  • Solvent Screening : Polar aprotic solvents like DMF increase nucleophilicity but may decompose nitro groups at high temperatures.

Purification Strategies

  • Chromatography : Silica gel elution with ethyl acetate/petroleum ether (1:2) effectively separates the product from unreacted starting material.
  • Recrystallization : Methanol or ethanol yields high-purity crystals but risks losing product due to moderate solubility.

Analytical Characterization

Key Data :

  • Molecular Formula : C₂₂H₁₅NO₅.
  • ¹H NMR (CDCl₃) : δ 8.25 (d, 2H, nitrobenzyl), 7.35 (d, 2H, flavone H-6/H-8), 5.10 (s, 2H, OCH₂).
  • LC-MS : [M+H]⁺ = 374.4.

Chemical Reactions Analysis

Types of Reactions

7-[(4-Nitrophenyl)methoxy]-3-phenylchromen-4-one undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium catalyst or sodium borohydride are used.

    Substitution: Nucleophiles like thiols, amines, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted chromen-4-one derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound exhibits significant potential in drug discovery due to its structural characteristics, which suggest various biological activities:

  • Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures can exhibit antimicrobial properties, making them candidates for developing new antibiotics.
  • Anticancer Properties : Research has explored its potential as an anticancer agent, with mechanisms involving the modulation of cancer-related pathways through enzyme inhibition or receptor interaction.

Chemical Biology

7-[(4-Nitrophenyl)methoxy]-3-phenylchromen-4-one can serve as a molecular probe to study biological processes. Its nitrophenyl group may participate in redox reactions, generating reactive oxygen species that can influence cellular signaling pathways.

Materials Science

The unique electronic and optical properties of this compound open avenues for its application in developing new materials. Its ability to interact with light makes it suitable for applications in photonic devices or sensors.

Case Studies

  • Anticancer Activity : A study investigating various chromone derivatives found that modifications similar to those in this compound significantly enhanced anticancer activity against specific tumor cell lines, suggesting a promising lead for further optimization in drug development .
  • Antimicrobial Studies : Another research effort focused on synthesizing derivatives of chromones demonstrated that certain modifications resulted in increased antimicrobial efficacy against resistant bacterial strains .

Mechanism of Action

The mechanism of action of 7-[(4-Nitrophenyl)methoxy]-3-phenylchromen-4-one involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. Additionally, the compound may interact with enzymes and receptors, modulating their activity and influencing various biological processes.

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological and chemical properties of chromenones are heavily influenced by substituent patterns. Below is a comparative analysis of structurally related compounds:

Compound Name Substituents Key Properties Reference
7-[(4-Nitrophenyl)methoxy]-3-phenylchromen-4-one C3: Phenyl; C7: 4-nitrophenyl methoxy Enhanced electron-withdrawing effects; potential antimicrobial/anticancer activity
7-Hydroxyflavone C7: Hydroxyl; C3: Phenyl Strong antioxidant activity due to hydroxyl group
3-(2-Hydroxyphenyl)chromen-4-one C3: 2-hydroxyphenyl Notable anti-inflammatory effects
5-Nitroflavone Flavone backbone with nitro group Anticancer activity via nitro-mediated redox interactions
2-(4-Fluorophenyl)-3-hydroxy-4H-chromen-4-one C2: 4-Fluorophenyl; C3: Hydroxyl Altered reactivity due to fluorine substitution
6-Ethyl-2-methyl-3-(4-methylthiazol-2-yl)-7-[(4-nitrophenyl)methoxy]-4H-chromen-4-one C6: Ethyl; C2: Methyl; C3: Thiazolyl; C7: Nitrophenyl methoxy Antimicrobial and anticancer activity from thiazolyl and nitro groups
7-((2,4-Dichlorobenzyl)oxy)-3-(4-fluorophenyl)-2-methyl-4H-chromen-4-one C7: 2,4-Dichlorobenzyloxy; C3: 4-Fluorophenyl; C2: Methyl Enhanced pharmacological profile via halogen substituents

Impact of Substituents on Bioactivity

  • Nitro Groups : The nitro group in this compound may enhance redox-mediated biological activities, similar to 5-nitroflavone’s anticancer effects .
  • Methoxy vs.
  • Halogen Substitutions : Fluorine or chlorine atoms (e.g., in 2-(4-fluorophenyl)-3-hydroxy-4H-chromen-4-one) increase lipophilicity and receptor binding affinity .
  • Heterocyclic Additions : Thiazolyl groups (e.g., in the compound from ) introduce nitrogen and sulfur atoms, broadening interactions with enzymatic targets .

Research Findings and Pharmacological Potential

  • Antimicrobial Activity : The nitro and thiazolyl groups in analogues like 6-ethyl-2-methyl-3-(4-methylthiazol-2-yl)-7-[(4-nitrophenyl)methoxy]-4H-chromen-4-one demonstrate efficacy against bacterial strains .
  • Anti-Inflammatory Effects : Structural relatives with hydroxyl or methoxy groups, such as 3-(2-hydroxyphenyl)chromen-4-one, inhibit pro-inflammatory cytokines .
  • Anticancer Potential: Nitro-substituted chromenones show promise in inducing apoptosis, as seen in 5-nitroflavone .

Biological Activity

The compound 7-[(4-Nitrophenyl)methoxy]-3-phenylchromen-4-one is a chromone derivative that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article reviews its biological activity, focusing on its antioxidant, anti-inflammatory, and anticancer properties, supported by relevant research findings and case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C18H15NO4\text{C}_{18}\text{H}_{15}\text{N}\text{O}_4

This structure features a chromone core with a nitrophenyl group and a methoxy substituent, which are critical for its biological activity.

1. Antioxidant Activity

Research indicates that chromone derivatives exhibit significant antioxidant properties. A study examined the antioxidant capacity of various chromone derivatives, including this compound, using assays such as DPPH radical scavenging and ferric reducing antioxidant power (FRAP) . The results demonstrated that the compound effectively scavenged free radicals, suggesting its potential role in preventing oxidative stress-related diseases.

CompoundDPPH IC50 (µM)FRAP (µM FeSO4)
This compound25150
Standard (Ascorbic Acid)10300

2. Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been evaluated through in vitro studies. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages . This suggests that the compound may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.

3. Anticancer Properties

Anticancer activity is another significant aspect of the biological profile of this compound. In a study involving human cancer cell lines, the compound induced apoptosis and cell cycle arrest in various cancer types, including breast and colon cancer cells . The mechanism involved the upregulation of p53 and downregulation of cyclin D1, leading to G1 phase arrest.

Cell LineIC50 (µM)Mechanism
MCF-7 (Breast Cancer)30Apoptosis via p53 activation
HT-29 (Colon Cancer)25G1 arrest via cyclin D1 downregulation

Case Studies

Several case studies have highlighted the efficacy of chromone derivatives in preclinical models:

  • Breast Cancer Model : In vivo studies showed that treatment with this compound significantly reduced tumor size in xenograft models of breast cancer . The compound also enhanced the effects of conventional chemotherapy agents.
  • Diabetes Management : Another study explored the compound's potential in managing diabetes-related oxidative stress. It demonstrated that administration improved glucose tolerance and reduced oxidative markers in diabetic rats .

Q & A

Q. Q: What are the key steps in synthesizing 7-[(4-Nitrophenyl)methoxy]-3-phenylchromen-4-one, and how is its structure confirmed?

A: Synthesis typically involves nucleophilic substitution or coupling reactions under controlled conditions. For example, the nitrophenylmethoxy group is introduced via alkylation or Mitsunobu reactions, often using solvents like DMF or ethanol at reflux temperatures (60–80°C) . Post-synthesis, structural confirmation employs nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C), infrared (IR) spectroscopy for functional group verification, and high-resolution mass spectrometry (HRMS) for molecular weight validation. X-ray crystallography (e.g., SHELX programs ) may resolve stereochemical ambiguities, particularly for crystalline derivatives .

Advanced: Addressing Contradictions in Spectroscopic Data

Q. Q: How can researchers resolve discrepancies between observed and predicted spectroscopic data for this compound?

A: Discrepancies in NMR or IR spectra may arise from dynamic effects (e.g., tautomerism) or impurities. Strategies include:

  • Multi-Technique Cross-Validation: Compare NMR data with computational predictions (DFT calculations) and alternative methods like 2D-COSY or HSQC to assign proton environments .
  • Crystallographic Validation: Use single-crystal X-ray diffraction to unambiguously confirm bond lengths, angles, and substituent positions .
  • Purity Assessment: Employ HPLC or GC-MS to rule out impurities affecting spectral clarity .

Basic Pharmacological Screening

Q. Q: What in vitro assays are commonly used to evaluate the biological activity of this chromenone derivative?

A: Standard assays include:

  • Anti-inflammatory Activity: Inhibition of cyclooxygenase-2 (COX-2) or nitric oxide (NO) production in LPS-stimulated macrophages .
  • Anticancer Potential: MTT assays against cancer cell lines (e.g., HeLa, MCF-7) to measure cytotoxicity and IC₅₀ values .
  • Antioxidant Capacity: DPPH radical scavenging or FRAP assays to assess redox modulation .

Advanced: Optimizing Synthetic Yield and Selectivity

Q. Q: What reaction parameters critically influence the yield and regioselectivity of this compound synthesis?

A: Key factors include:

  • Solvent Polarity: Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in substitution reactions, improving yields .
  • Catalyst Selection: DMAP or K₂CO₃ accelerates alkoxy group introduction while minimizing side reactions .
  • Temperature Control: Reflux conditions (70–80°C) favor kinetic control, preventing thermal degradation of the nitro group .

Basic Analytical Characterization

Q. Q: What physicochemical properties are essential for characterizing this compound?

A: Critical properties include:

  • Melting Point: 245–248°C (indicative of crystallinity and purity) .
  • Solubility: Insoluble in water but soluble in DMSO, ethanol, or methanol, guiding solvent selection for biological assays .
  • UV-Vis Profile: Absorbance maxima at ~405 nm (π→π* transitions in the chromenone core), useful for spectroscopic quantification .

Advanced: Mechanistic Insights into Biological Activity

Q. Q: How does the nitro group at the 4-position of the phenylmethoxy substituent influence bioactivity?

A: The electron-withdrawing nitro group enhances electrophilicity, potentially improving interactions with biological targets:

  • Enzyme Inhibition: Nitro groups may form hydrogen bonds or π-stacking with active-site residues (e.g., in kinases or COX-2) .
  • Redox Modulation: Nitro-reduction to amino derivatives in vivo could generate reactive intermediates with altered activity .
  • Comparative SAR: Analogues lacking the nitro group (e.g., methoxy or hydroxyl derivatives) show reduced potency, highlighting its role in target engagement .

Basic Crystallography and Computational Modeling

Q. Q: What computational tools complement experimental data for structural analysis?

A:

  • Density Functional Theory (DFT): Optimize geometry and predict vibrational frequencies (IR) or NMR chemical shifts .
  • Molecular Docking: AutoDock or Schrödinger Suite models interactions with biological targets (e.g., EGFR or TNF-α) .
  • Crystallographic Software: SHELXL for refining X-ray data and generating ORTEP diagrams .

Advanced: Addressing Reproducibility Challenges

Q. Q: How can researchers ensure reproducibility in synthesizing and testing this compound?

A:

  • Standardized Protocols: Document exact molar ratios, solvent grades, and reaction times (e.g., 20–25 hours for cyclization steps ).
  • Batch Analysis: Use LC-MS to verify consistency across synthetic batches .
  • Positive Controls: Include reference compounds (e.g., wogonin or apigenin derivatives) in bioassays to calibrate activity .

Basic Toxicity and Safety Profiling

Q. Q: What preliminary toxicity assessments are recommended for this compound?

A:

  • Acute Toxicity: In vitro cytotoxicity assays (e.g., hemolysis or LDH release) .
  • Genotoxicity: Ames test for mutagenic potential .
  • Solvent Residue Screening: GC-MS to detect traces of DMF or DMSO in final products .

Advanced: Derivative Design for Enhanced Bioavailability

Q. Q: What structural modifications could improve the pharmacokinetic profile of this compound?

A:

  • Prodrug Strategies: Esterification of hydroxyl groups to enhance membrane permeability .
  • Nanoparticle Formulations: Encapsulation in liposomes or PLGA nanoparticles to increase aqueous solubility .
  • Metabolic Stability: Introduce fluorine atoms or methyl groups to block cytochrome P450-mediated oxidation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.